molecular formula C8H11ClN2 B1443304 6-Chloro-N-isopropyl-2-pyridinamine CAS No. 1220034-36-5

6-Chloro-N-isopropyl-2-pyridinamine

Cat. No. B1443304
M. Wt: 170.64 g/mol
InChI Key: MXLUWILNJVZECS-UHFFFAOYSA-N
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Description

6-Chloro-N-isopropyl-2-pyridinamine is a chemical compound with the molecular formula C8H11ClN2 . It is also known as 2-Amino-6-chloropyridine .


Molecular Structure Analysis

The molecular structure of 6-Chloro-N-isopropyl-2-pyridinamine consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass of the molecule is 170.639 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-N-isopropyl-2-pyridinamine include a solid form and a melting point of 69-73 °C .

Scientific Research Applications

Activation and Reduction with Osmium-Hexahydride

The hexahydride complex OsH6(PiPr3)2 reacts with 2-vinylpyridine to give the trihydride derivative, demonstrating selective deuteration at the β- and γ-positions of the pyridine ring. This complex also catalyzes the hydrogenation of 2-vinylpyridine to 2-ethylpyridine under certain conditions, showcasing its potential in organic transformations and synthesis processes (Barrio, Esteruelas, & Oñate, 2004).

Influence of Substituents on Aluminum Complexes

A study on N-(Alkyl or TMS)-2-pyridinamine ethyl aluminum complexes reveals the effect of substituents on structure, volatility, and fluorescence. The research found that certain substituents can influence the agglomeration, volatility, and fluorescence spectrum of these complexes, indicating their potential applications in materials science and as fluorescence markers (Liu, Yang, Ding, & Xia, 2020).

Preparation of Chlorinated Pyridines

Research on the preparation of 2-Chloro-6-(trichloromethyl)pyridine through the chlorination of 2-methylpyridine hydrochloride under specific conditions highlights a method for producing key intermediates in organic synthesis, potentially useful for the development of new chemicals and pharmaceuticals (Xiao-shan, 2009).

Antimicrobial Activities and DNA Interaction

Investigations into the antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine showcase its potential biological applications. The study includes structural and spectroscopic analysis, providing insights into its interaction with biomolecules and possible use in medical research (Evecen, Kara, İdil, & Tanak, 2017).

Catalytic and Antiproliferative Activities

Copper(ii) complexes with pyridine derivatives were studied for their catalytic activity in the oxidation of alkanes and alcohols, as well as for their antiproliferative activity against human carcinoma cells. This research suggests the potential of such complexes in catalysis and as therapeutic agents in cancer treatment (Choroba et al., 2019).

properties

IUPAC Name

6-chloro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLUWILNJVZECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272971
Record name 6-Chloro-N-(1-methylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-isopropyl-2-pyridinamine

CAS RN

1220034-36-5
Record name 6-Chloro-N-(1-methylethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(1-methylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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